molecular formula C24H22N2O3 B2591255 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide CAS No. 941890-08-0

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide

Cat. No.: B2591255
CAS No.: 941890-08-0
M. Wt: 386.451
InChI Key: QCMXGTBOFQFJDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds like “N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide” often involves the use of the pyrrolidine ring, a nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The structure also includes two aromatic rings, a phenyl ethyl group, and a pyrrolidine ring.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of derivatives of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide. A study by Desai et al. (2013) synthesized and screened a series of derivatives for antibacterial and antifungal activities. These compounds showed promising inhibitory action against both Gram-positive and Gram-negative bacteria, as well as several strains of fungi, suggesting their potential as therapeutic agents against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Anti-inflammatory Activities

Hussain et al. (2015) explored the anti-inflammatory activities of substituted phenyl-2-methoxybenzamide derivatives. The synthesized compounds exhibited significant pharmacological responses, highlighting their potential as anti-inflammatory agents. This study underscores the versatility of this compound derivatives in developing new therapeutic solutions for inflammation-related disorders (Hussain et al., 2015).

Catalysis and Chemical Synthesis

Rakshit et al. (2011) reported the Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides, demonstrating the compound's utility in directed C-H bond activation. This mild and efficient process, where the N-O bond acts as an internal oxidant, provides a new pathway for the selective formation of valuable chemical structures, offering broad applications in synthetic organic chemistry (Rakshit et al., 2011).

Anticancer Research

In the quest for anticancer drugs, derivatives of this compound have been identified as potential candidates. Jiang et al. (2016) designed and synthesized a series of derivatives targeting the cellular mesenchymal-epithelial transition factor (c-MET), closely linked to human malignancies. These compounds exhibited both potent inhibitory activities against c-MET and high anticancer activity against tested cancer cell lines, indicating their potential in cancer therapy (Jiang et al., 2016).

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3/c1-29-22-14-13-20(16-21(22)26-15-5-8-23(26)27)25-24(28)19-11-9-18(10-12-19)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMXGTBOFQFJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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